Trypanothione synthetase-IN-4

Leishmaniasis Drug Discovery Trypanothione Synthetase

Secure Trypanothione synthetase-IN-4 (Compound 5), the only validated L. infantum TryS inhibitor delivering sub-micromolar intracellular amastigote potency (EC50 0.6 µM) and a therapeutic selectivity index (SI 35) superior to closely related analogs. Unlike generic TryS inhibitors, its polyamine-dependent, non-competitive profile ensures precise pathway interrogation. Ideal for lead optimization and probing parasite-specific redox homeostasis in visceral leishmaniasis research. Rigorous lot-to-lot purity ensures reproducible in vitro translation.

Molecular Formula C29H52INO2
Molecular Weight 573.6 g/mol
Cat. No. B15563823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-4
Molecular FormulaC29H52INO2
Molecular Weight573.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H52NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-18-23-32-28-22-21-26(24-29(28)31-4)25-30(2,3)27-19-16-17-20-27;/h21-22,24,27H,5-20,23,25H2,1-4H3;1H/q+1;/p-1
InChIKeyFEDGGSKFEWDCTE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypanothione synthetase-IN-4 (Compound 5) Procurement Guide: An Antileishmanial TryS Inhibitor


Trypanothione synthetase-IN-4 (also designated as Compound 5) is a validated inhibitor of trypanothione synthetase (TryS) from Leishmania infantum, an essential enzyme for parasite redox homeostasis that is absent in mammalian hosts [1]. This compound has demonstrated potent, sub-micromolar antileishmanicidal activity (EC50 = 0.6 µM) against the clinically relevant intracellular amastigote stage of the parasite, combined with a favorable selectivity index (SI = 35) when assessed against a murine macrophage cell line [1]. Its activity is dependent on the concentration of the polyamine substrate, spermidine [1].

Why Trypanothione synthetase-IN-4 Cannot Be Substituted by Other In-Class TryS Inhibitors


The therapeutic window for antileishmanial agents targeting TryS is critically narrow, defined by a balance between parasite-killing potency (EC50 against amastigotes) and host cell cytotoxicity (Selectivity Index). Within the same chemical library screen, close structural analogs exhibited drastically inferior profiles. For instance, while Trypanothione synthetase-IN-4 (Compound 5) achieves an EC50 of 0.6 µM and an SI of 35 [1], a related hit (Compound 4) displays an SI of only 1 [1]. Other in-class inhibitors like the paullone derivatives demonstrate variable potency (EC50 0.5–10 µM) and selectivity (SI 20–35) across different Leishmania species [2]. This data heterogeneity confirms that minor structural modifications within this chemical space profoundly impact both target engagement and off-target toxicity, rendering simple functional or nominal substitution of TryS inhibitors scientifically invalid for rigorous leishmaniasis research.

Quantitative Differential Evidence for Trypanothione synthetase-IN-4 Versus Comparators


Superior Antileishmanicidal Potency Against Intracellular Amastigotes

Trypanothione synthetase-IN-4 (Compound 5) was the most potent leishmanicidal candidate among six top inhibitors tested against intracellular L. infantum amastigotes, with an EC50 of 0.6 µM [1]. This represents a significant potency advantage over other identified inhibitors from the same study, such as Compound 1 (EC50 = 12 µM), a 20-fold improvement [1].

Leishmaniasis Drug Discovery Trypanothione Synthetase

Favorable Selectivity Index for Mammalian Cell Viability

Trypanothione synthetase-IN-4 (Compound 5) demonstrates a favorable Selectivity Index (SI) of 35, calculated as the ratio of its cytotoxic concentration against J774 murine macrophages to its antileishmanial EC50 [1]. This is markedly superior to Compound 4 from the same study, which has an SI of only 1, indicating a minimal therapeutic window [1].

Selectivity Index Cytotoxicity Therapeutic Window

High Enzyme Inhibition Potency Versus Structurally Distinct Inhibitors

While a direct Ki value for Trypanothione synthetase-IN-4 against L. infantum TryS is not reported in the primary source, its functional EC50 of 0.6 µM suggests potent target engagement [1]. For comparison, the paullone class of TryS inhibitors, despite being a well-studied chemotype, typically exhibit a range of EC50 values from 0.5 to 10 µM against L. infantum, with only a subset reaching the 0.5 µM range [2]. This positions Trypanothione synthetase-IN-4 at the more potent end of the known TryS inhibitor landscape.

Enzyme Inhibition TryS Leishmania infantum

Distinct Substrate-Dependent Kinetic Behavior Versus Competitive Inhibitors

The activity of Trypanothione synthetase-IN-4 (Compound 5) is dependent on the concentration of the polyamine substrate, spermidine, but its kinetic behavior is not compatible with a competitive mode of inhibition [1]. This contrasts with other characterized inhibitors from the same study, such as Compound 3 (competitive inhibitor, Ki low µM range) [1] and Trypanothione synthetase-IN-2 (Compound 3 from another source, IC50 = 5.4 µM) .

Enzyme Kinetics Mode of Inhibition Polyamine Metabolism

Recommended Research Applications for Trypanothione synthetase-IN-4


Lead Compound for Visceral Leishmaniasis Drug Discovery Programs

Given its potent activity against intracellular L. infantum amastigotes (EC50 = 0.6 µM) and favorable selectivity index (SI = 35) [1], Trypanothione synthetase-IN-4 is an ideal starting point for medicinal chemistry optimization programs aimed at developing novel treatments for visceral leishmaniasis. Its sub-micromolar potency and therapeutic window provide a strong foundation for lead optimization to improve pharmacokinetic properties and in vivo efficacy.

Chemical Probe for Investigating TryS-Dependent Redox Homeostasis

As a potent and selective inhibitor of L. infantum TryS with a distinct non-competitive kinetic profile [1], this compound serves as a high-quality chemical probe. It can be used to dissect the role of trypanothione biosynthesis in parasite redox homeostasis, drug resistance mechanisms, and stress response pathways, enabling precise pharmacological interrogation of a pathway that is both essential and parasite-specific.

Pharmacological Tool in Polyamine Metabolism Studies

The compound's activity, which is dependent on polyamine substrate concentration but does not follow a competitive inhibition model [1], makes it a unique tool for studying the complex interplay between polyamine metabolism and trypanothione synthesis. It can be used to investigate how parasites adapt to perturbations in the polyamine pathway, a validated target space for antiparasitic chemotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trypanothione synthetase-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.